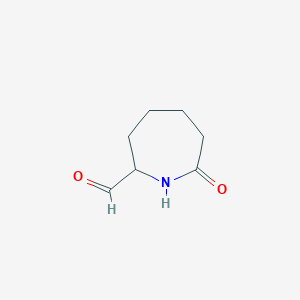

7-Oxo-azepane-2-carbaldehyde

Description

Significance of Azepane Scaffolds in Contemporary Synthetic and Medicinal Chemistry

The azepane motif is a core structural feature in a multitude of natural products and synthetic molecules that exhibit a wide array of pharmacological properties. researchgate.netmdpi.com This seven-membered nitrogen-containing ring is considered a privileged scaffold in drug discovery, appearing in the top 100 most frequently used ring systems for small-molecule drugs. researchgate.netbeilstein-journals.org Its prevalence stems from the unique conformational flexibility of the seven-membered ring, which allows for a broad spatial presentation of substituents, a crucial factor for effective interaction with biological targets. lifechemicals.com The ability to introduce specific substituents into the azepane ring to influence its conformation is a key strategy in modern drug design. lifechemicals.com

Azepane derivatives have demonstrated significant potential across various therapeutic areas, including as anticancer, antidiabetic, and antiviral agents. mdpi.com The development of novel, less toxic, and highly active compounds containing the azepane ring is an active area of research in medicinal chemistry. dntb.gov.ua Numerous synthetic methods, including ring-closing, ring-expansion, and multistep sequences, have been developed to access these valuable structures, highlighting the ongoing challenge and interest for synthetic organic chemists. researchgate.netresearchgate.net

The structural and pharmacological diversity of azepane-based compounds is exemplified by several notable molecules. For instance, Balanol, a natural product isolated from a fungus, is a potent inhibitor of protein kinase C. mdpi.comlifechemicals.com In the realm of approved therapeutics, Azelastine is a second-generation histamine (B1213489) antagonist used as an anti-allergic medication, while Tolazamide is an oral hypoglycemic agent for the treatment of type 2 diabetes. lifechemicals.com These examples underscore the broad utility and proven therapeutic value of the azepane scaffold.

| Compound Name | Origin/Type | Noted Biological Activity |

|---|---|---|

| Balanol | Natural Product | Protein kinase C inhibitor mdpi.comlifechemicals.com |

| Azelastine | Synthetic Drug | Histamine H1 antagonist lifechemicals.com |

| Tolazamide | Synthetic Drug | Oral hypoglycemic agent lifechemicals.com |

| Stenine | Natural Alkaloid | Constituent of Stemona alkaloids with varied bioactivities acs.org |

Strategic Importance of 7-Oxo-azepane-2-carbaldehyde as a Versatile Synthetic Intermediate

While the broader class of azepanes is well-established, specific derivatives that offer multiple points for chemical modification are of particular strategic value. This compound is one such molecule, possessing two distinct and highly useful functional groups: a lactam (a cyclic amide within the seven-membered ring) and a carbaldehyde group at the C2 position. This bifunctionality makes it a powerful intermediate for the synthesis of more complex, highly functionalized azepane structures.

The aldehyde group is a versatile handle for a wide range of chemical transformations. It can readily participate in nucleophilic additions, reductions to form alcohols, oxidations to form carboxylic acids, and various carbon-carbon bond-forming reactions such as aldol (B89426), Wittig, and Grignard reactions. smolecule.com The lactam moiety, on the other hand, is a stable structural feature found in many biologically active compounds and can be subject to reduction or other modifications.

The utility of this compound as a synthetic intermediate is explicitly demonstrated in the patent literature, for example, in the synthesis of aminoazepine derivatives intended as inhibitors of inducible nitric oxide synthase. google.com A key step in the disclosed synthetic route involves the preparation of (R)-1-(4-Methoxy-benzyl)-7-oxo-azepane-2-carbaldehyde. This intermediate is synthesized from the corresponding primary alcohol, (R)-7-hydroxymethyl-1-(4-methoxy-benzyl)-azepan-2-one, through an oxidation reaction. google.com

Synthesis of a this compound Derivative

| Starting Material | Reagents | Product |

|---|---|---|

| (R)-7-hydroxymethyl-1-(4-methoxy-benzyl)-azepan-2-one | 4-methoxy-TEMPO, Potassium Bromide, Aqueous NaOCl solution | (R)-1-(4-Methoxy-benzyl)-7-oxo-azepane-2-carbaldehyde google.com |

Subsequently, the synthesized carbaldehyde is used in a Wittig-type reaction. This demonstrates its strategic role as a building block, where the aldehyde function is used to construct a more complex side chain on the azepane scaffold. google.com The chirality at the C2 position, originating from a precursor like 7-Oxo-azepane-2-carboxylic acid ethyl ester, is carried through the synthesis, highlighting the compound's potential for constructing enantiomerically pure target molecules. google.comresearchgate.net The combination of a pre-existing chiral center, a reactive aldehyde, and the stable lactam core makes this compound a strategically important and versatile intermediate for academic and industrial research aimed at discovering novel bioactive compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

7-oxoazepane-2-carbaldehyde |

InChI |

InChI=1S/C7H11NO2/c9-5-6-3-1-2-4-7(10)8-6/h5-6H,1-4H2,(H,8,10) |

InChI Key |

BZSZBKIJOLRLOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)NC(C1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Aspects of 7 Oxo Azepane 2 Carbaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group in 7-oxo-azepane-2-carbaldehyde is a primary site for chemical modification, allowing for selective oxidation to carboxylic acids or reduction to alcohols. This selectivity is crucial for the synthesis of complex molecules where the lactam carbonyl must remain intact.

Selective Oxidation to Carboxylic Acid Derivatives

The selective oxidation of the aldehyde in this compound to a carboxylic acid is a key transformation for producing 7-oxoazepane-2-carboxylic acid derivatives. These derivatives are valuable intermediates in the synthesis of peptidomimetics and other biologically active compounds. N-heterocyclic carbene (NHC) catalysis has emerged as a powerful method for this transformation. nih.gov In this process, the aldehyde reacts with the NHC to form a Breslow intermediate, which is then oxidized to an acyl azolium ion. nih.gov This reactive intermediate can then be trapped by a nucleophile, such as water or an alcohol, to yield the corresponding carboxylic acid or ester.

A variety of oxidizing agents can be employed in NHC-catalyzed oxidations, including azides and quinones. nih.govresearchgate.net The choice of oxidant and reaction conditions can be tailored to achieve high yields and selectivity. For instance, studies on related systems have demonstrated the use of oxidants like 1,4-diazabicyclo[2.2.2]octane (DABCO) in conjunction with an NHC catalyst for the efficient conversion of aldehydes to carboxylic acids. nih.gov

Table 1: Examples of Reagents for Selective Aldehyde Oxidation

| Catalyst/Reagent System | Oxidant | Product Type |

|---|---|---|

| N-heterocyclic carbene (NHC) | Quinone | Carboxylic Acid |

| N-heterocyclic carbene (NHC) | Azide | Carboxylic Acid/Ester |

This table is generated based on principles of NHC catalysis and may not represent reactions specifically performed on this compound.

Reactivity of the Ring Carbonyl Group (Oxo-moiety)

The lactam carbonyl group at the 7-position of the azepane ring exhibits its own characteristic reactivity, primarily involving nucleophilic attack. This allows for the synthesis of a different class of derivatives compared to those obtained from aldehyde transformations.

Nucleophilic Attack and Subsequent Derivatization

The carbonyl group of the lactam is susceptible to attack by strong nucleophiles. For example, organometallic reagents like Grignard reagents or organolithium compounds can add to the carbonyl carbon. This initial addition can be followed by a variety of subsequent reactions, leading to ring-opened products or more complex cyclic structures, depending on the reaction conditions and the nature of the nucleophile.

Furthermore, the nitrogen atom of the lactam can be functionalized, for instance, through N-acylation, which can influence the reactivity of the carbonyl group. rsc.org Such derivatization can be a key step in multi-step synthetic sequences.

Intramolecular Cyclization and Rearrangement Mechanisms

The presence of two reactive functional groups in this compound allows for the possibility of intramolecular reactions, leading to the formation of bicyclic structures or rearranged products. These reactions are often of mechanistic interest and can provide access to novel heterocyclic systems.

Investigations into Pericyclic and Concerted Pathways

While specific studies on pericyclic and concerted pathways involving this compound are not extensively documented in the provided search results, the general principles of intramolecular reactions can be applied. For instance, an intramolecular aldol-type reaction could potentially occur between the enolate of the lactam and the aldehyde group, leading to a bicyclic product. The stereochemical outcome of such a reaction would be of significant interest.

Additionally, intramolecular cyclization has been studied in related azepine systems. For example, intramolecular 1,7-carbonyl-enamine cyclization has been explored as a method for azepine ring closure. chem-soc.si While this specific reaction may not directly apply to this compound, it highlights the potential for intramolecular reactions in azepine chemistry. Friedel-Crafts reactions have also been used for the intramolecular cyclization to form benzo[b]azepine derivatives. thieme-connect.com The study of such intramolecular transformations, including the investigation of whether they proceed through concerted pericyclic pathways or stepwise ionic mechanisms, is an active area of research in heterocyclic chemistry.

Stereochemical Outcomes of Ring Closure Reactions

The stereochemical outcome of ring-closure reactions to form substituted azepane rings, including structures analogous to this compound, is a critical aspect of their synthesis, often yielding specific diastereomers based on the reaction conditions and substrates employed. Research into the formation of these seven-membered heterocycles has revealed several strategies that afford good to excellent control over stereochemistry.

One general and effective approach for creating 7-substituted azepane-2-carboxylic acids involves a multi-step sequence that culminates in a reductive amination to close the ring. researchgate.net This process, starting from precursors like (S)-tribenzyl glutamic acid γ-aldehyde, can produce the final cyclic product with high diastereomeric ratios. researchgate.net Although this method yields a carboxylic acid at the C-2 position instead of a carbaldehyde, the principles of stereocontrol during the ring formation are highly relevant.

Domino reactions represent another powerful tool for constructing complex azepane skeletons with defined stereochemistry. For instance, a domino hydroformylation-double cyclization of an amide with a trisubstituted alkene has been shown to produce pyrrolidine-fused azepanes with good diastereoselectivity. researchgate.net Similarly, an enantioselective organocatalyzed domino reaction has been developed for the synthesis of azepane moieties. rsc.org This particular strategy utilizes a temporary-bridge approach, reacting α-ketoamides with enals to form oxygen-bridged azepanes, which can subsequently be transformed into optically active azepanone derivatives. rsc.org

Intramolecular cyclization of diazo compounds has also been explored for the synthesis of functionalized seven-membered rings. The use of various copper and rhodium catalysts in the ring closure of hydroxyl α-diazo esters can lead to the formation of both six- and seven-membered rings with diastereomeric ratios as high as 93:7. researchgate.net

In the context of synthesizing heavily functionalized azepanes, such as polyhydroxyazepane iminosugars, stereocontrol is paramount. One successful strategy employs an osmium-catalyzed aminohydroxylation reaction on an allylic alcohol derived from a sugar. This key step forges the new C-N bond with complete regio- and stereocontrol, which then allows for a subsequent intramolecular reductive amination to form the desired azepane. unifi.it

While not a direct synthesis of an azepane, the study of allylation reactions on 4-oxoazetidine-2-carbaldehydes provides valuable insight into the stereochemical control of reactions involving a carbaldehyde group adjacent to a nitrogen within a heterocyclic ring. nih.gov The diastereoselectivity of these reactions was found to be highly dependent on the choice of Lewis acid and the specific allylating agent used, with tin(IV) chloride-promoted reactions of allyltrimethylsilane (B147118) showing the highest degree of selectivity. nih.gov This highlights the significant influence that reagents can have on the stereochemical outcome of additions to the carbaldehyde group in such systems.

Table 1: Diastereoselectivity in the Synthesis of Azepane and Related Heterocyclic Scaffolds

| Reaction Type | Substrate/Precursor | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |

| Intramolecular Ring Closure of Diazo Ester | Hydroxyl α-diazo ester | Cu and Rh catalysts | Up to 93:7 | researchgate.net |

| Tin(IV) Chloride-Promoted Allylation | 4-Oxoazetidine-2-carbaldehyde & Allyltrimethylsilane | SnCl₄ | High | nih.gov |

| Boron Trifluoride-Promoted Allylation | 4-Oxoazetidine-2-carbaldehyde & Allyltributylstannane | BF₃·OEt₂ | Moderate | nih.gov |

| Indium-Promoted Allylation | 4-Oxoazetidine-2-carbaldehyde & Allyl bromide | In | Low (reversed selectivity) | nih.gov |

Stability and Scope of Chemical Transformations

The stability and range of possible chemical reactions of this compound are largely dictated by the interplay between the secondary amine, the ketone, and the aldehyde functionalities within the seven-membered ring. Unprotected β-amino aldehydes are known to be inherently unstable, with a tendency to undergo polymerization through self-condensation of the amine and aldehyde groups. scholaris.caacs.org However, the cyclic nature of this compound, where the amine is part of the ring structure, may influence its stability profile compared to acyclic analogues. The stability can also be influenced by protecting groups on the nitrogen; for example, an N-Boc protected silyl (B83357) ether derivative of a tetrahydroazepine has been observed to degrade under specific conditions. mdpi.com

The aldehyde group in this compound is a versatile handle for a wide array of chemical transformations. As with β-amino aldehydes in general, this formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. acs.org It is also susceptible to nucleophilic attack, allowing for the introduction of various substituents at the C-2 position. acs.org The presence of the adjacent nitrogen atom can influence the reactivity of the aldehyde, potentially leading to the formation of iminium ion intermediates under acidic conditions, which can then undergo further reactions. acs.org

The ketone at the C-7 position provides another site for chemical modification. It can undergo reduction to a secondary alcohol, and this reduction can be diastereoselective. For instance, the Luche reduction of related dicarbonyl-containing seven-membered rings proceeds with high diastereoselectivity. nih.gov The ketone can also be a site for C-alkylation, further expanding the synthetic utility of the scaffold. nih.gov

The dual functionality of an aldehyde and a ketone on the azepane ring opens up possibilities for intramolecular reactions. Depending on the reaction conditions, one carbonyl group could potentially react with an enolate or enamine formed from the other, leading to the formation of bicyclic products. The reactivity of such systems can be complex, as seen in the dual iminium-dienamine reactivity of α,β-unsaturated aldehydes in the presence of organocatalysts. acs.org

The scope of transformations can be further broadened by reactions involving the amine nitrogen. While it is part of a lactam-like structure due to the adjacent ketone, it can still participate in reactions such as N-alkylation or acylation, provided the appropriate conditions are used.

Table 2: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

| Aldehyde (C-2) | Oxidation | 7-Oxo-azepane-2-carboxylic acid |

| Aldehyde (C-2) | Reduction | (7-Oxo-azepan-2-yl)methanol |

| Aldehyde (C-2) | Nucleophilic Addition | 2-(1-Hydroxyalkyl)-azepan-7-one |

| Ketone (C-7) | Reduction | 7-Hydroxy-azepane-2-carbaldehyde |

| Ketone (C-7) | C-Alkylation (α-position) | 6-Alkyl-7-oxo-azepane-2-carbaldehyde |

| Amine (N-1) | N-Alkylation/Acylation | N-Substituted-7-oxo-azepane-2-carbaldehyde |

| Bifunctional | Intramolecular Aldol (B89426) | Bicyclic hydroxyl-ketone |

Derivatization Strategies and Synthesis of Advanced Azepane Based Architectures

Synthesis of 7-Substituted Azepane-2-carboxylic Acids

These enantiopure 7-substituted azepane-2-carboxylic acids serve as valuable building blocks, or templates, for creating conformationally constrained peptidomimetics. researchgate.net For instance, they have been incorporated as linkers in cyclopentapeptide analogs targeting integrin receptors. researchgate.net

| Starting Material | Key Reagents | Reaction Sequence | Product |

| (S)-tribenzyl glutamic acid γ-aldehyde | β-keto phosphonates, H₂, Pd catalyst | Horner-Wadsworth-Emmons, Hydrogenation, Hydrogenolysis, Imine formation, Reductive amination | 7-Substituted Azepane-2-carboxylic Acid |

Development of 2-Oxoazepane Derivatives for Specific Applications

The development of functionalized 2-oxoazepane derivatives is an area of active research. While specific applications of derivatives directly from "7-Oxo-azepane-2-carbaldehyde" are not detailed in the provided context, the synthesis of related spirocyclic structures highlights the chemical versatility of the azepane core. For example, 2-azaspiro[3.3]heptane-1-carboxylic acid has been synthesized and transformed into a variety of functionalized derivatives. univ.kiev.ua This includes the conversion of a BOC-protected alcohol to an aldehyde using Dess-Martin periodinane, a reaction that showcases the feasibility of manipulating functional groups on the azepane ring system. univ.kiev.ua Such transformations are fundamental in preparing derivatives for specific applications, including their use as bioisosteres for piperidine (B6355638) in drug design. univ.kiev.ua

Introduction of Fluoroalkyl Moieties on the Azepane Scaffold

The introduction of fluorine-containing groups, such as trifluoromethyl groups, can significantly alter the properties of organic molecules. A method for synthesizing 4-substituted α-trifluoromethyl azepanes involves the ring expansion of trifluoromethyl-substituted pyrrolidines. researchgate.net This process is initiated from L-proline and proceeds through a bicyclic azetidinium intermediate, which undergoes regioselective ring-opening by various nucleophiles. The regioselectivity of this ring expansion is directed by the trifluoromethyl group, and the chirality of the starting material is effectively transferred to the final azepane product with high enantiomeric excess. researchgate.net

| Precursor | Key Intermediate | Transformation | Product |

| Trifluoromethyl pyrrolidines (from L-proline) | Bicyclic azetidinium intermediate | Regioselective ring expansion | 4-Substituted α-trifluoromethyl azepanes |

Formation of Fused Azepine and Azepane Ring Systems

The construction of fused azepine and azepane ring systems represents a significant advancement in creating complex, three-dimensional molecular architectures. nih.govresearchgate.net These fused systems are prevalent in numerous biologically active natural products and pharmaceuticals. nih.govresearchgate.net

One effective method for forming fused dihydroazepine derivatives utilizes a sequential rhodium(II)-catalyzed cyclopropanation and a 1-aza-Cope rearrangement starting from dienyltriazoles. nih.gov This process involves an intramolecular cyclopropanation of an α-imino Rh(II)-carbenoid to form a transient 1-imino-2-vinylcyclopropane intermediate, which then undergoes rearrangement to yield the fused dihydroazepine. nih.gov

Other strategies for constructing fused azepine and azepane rings include:

Ring-closing metathesis , which has become a prominent method. researchgate.netscispace.com

A zirconium-mediated approach to create substituted azepanes. researchgate.netscispace.com

Silver-catalyzed intermolecular annulation of N-arylpropiolamides with vinyl acids to synthesize fused 2H-benzo[b]azepin-2-ones. scispace.com

Copper-catalyzed intramolecular cyclization , which involves the borylcupration of dienes followed by the capture of the resulting allylcopper species with an imine to produce 7-membered N-heterocycles. researchgate.net

These synthetic methodologies provide access to a diverse range of fused azepine and azepane derivatives, expanding the chemical space available for drug discovery and other applications. researchgate.netnih.govunibe.ch

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H-NMR) is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For 7-Oxo-azepane-2-carbaldehyde, the ¹H-NMR spectrum is expected to exhibit characteristic signals corresponding to the aldehyde proton, the proton alpha to the carbonyl and aldehyde groups, and the protons of the azepane ring.

The aldehyde proton (CHO) is anticipated to appear as a distinct singlet or a doublet at a significantly downfield chemical shift, typically in the range of δ 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The proton on the carbon atom at the 2-position (C2), being adjacent to both the lactam carbonyl and the aldehyde group, would also be expected at a downfield region, likely between δ 3.5-4.5 ppm. The protons on the remaining carbons of the azepane ring (C3, C4, C5, and C6) would produce a series of multiplets in the upfield region, generally between δ 1.5-3.0 ppm. The specific splitting patterns of these signals would provide valuable information about the neighboring protons, thus confirming the connectivity of the ring structure.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H | 9.0 - 10.0 | Singlet (s) or Doublet (d) |

| H-2 | 3.5 - 4.5 | Multiplet (m) |

| Ring Protons (H-3 to H-6) | 1.5 - 3.0 | Multiplets (m) |

| NH Proton | 5.0 - 8.0 | Broad Singlet (br s) |

Note: The exact chemical shifts and multiplicities are predictive and can be influenced by the solvent and conformational effects.

Carbon-13 NMR (¹³C-NMR) provides insight into the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum.

The most downfield signals would correspond to the carbonyl carbons. The aldehyde carbonyl carbon (CHO) is expected to resonate in the range of δ 190-200 ppm, while the lactam carbonyl carbon (C7) would appear around δ 170-180 ppm. The carbon at the 2-position (C2), bonded to both the nitrogen and the aldehyde group, would be found in the range of δ 50-60 ppm. The remaining methylene carbons of the azepane ring (C3, C4, C5, and C6) would exhibit signals in the upfield region, typically between δ 20-40 ppm.

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Aldehyde C | 190 - 200 |

| C7 (Lactam C=O) | 170 - 180 |

| C2 | 50 - 60 |

| C3, C4, C5, C6 | 20 - 40 |

Note: These are approximate chemical shift ranges and can vary based on experimental conditions.

The seven-membered azepane ring is known to be flexible and can exist in various conformations. Variable Temperature NMR (VT-NMR) is a powerful technique to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and signal shapes, which can provide information about the energy barriers between different conformers. For instance, at low temperatures, the interconversion between different ring conformations may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. This can help in determining the most stable conformation of the this compound ring. Such studies on similar azepane derivatives have revealed the presence of flexible twist-chair and boat-chair conformations. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, lactam, and C-H bonds.

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected to appear around 1720-1740 cm⁻¹. The C=O stretching of the lactam ring would likely be observed at a lower frequency, typically in the range of 1650-1680 cm⁻¹, due to the influence of the adjacent nitrogen atom. The N-H stretching vibration of the lactam would give a broad band in the region of 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations from the aldehyde and the aliphatic ring would be observed around 2850-3000 cm⁻¹ and a characteristic C-H stretch for the aldehyde proton around 2720-2820 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aldehyde | C=O Stretch | 1720 - 1740 |

| Aldehyde | C-H Stretch | 2720 - 2820 |

| Lactam | C=O Stretch | 1650 - 1680 |

| Lactam | N-H Stretch | 3200 - 3400 |

| Alkane | C-H Stretch | 2850 - 3000 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₇H₁₁NO₂, the molecular weight is 141.15 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 142.16. Depending on the conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed. Fragmentation of the parent ion can provide further structural information. For instance, the loss of the aldehyde group (CHO) or cleavage of the azepane ring could lead to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS-ESI) for Accurate Mass Determination

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is an indispensable analytical technique for the unambiguous determination of a compound's elemental composition. fiveable.memeasurlabs.cominfinitalab.com This method measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). fiveable.meresearchgate.net For a molecule such as this compound, HRMS-ESI provides definitive evidence for its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass.

The process involves introducing the sample into the mass spectrometer, where it is ionized, most commonly by protonation to form the [M+H]⁺ ion in positive ion mode. The high resolving power of the instrument allows for the separation of ions with very similar nominal masses, providing a precise mass measurement that can distinguish between different elemental compositions. fiveable.me

While specific experimental data for this compound is not available in the cited literature, the expected results can be illustrated. The theoretical monoisotopic mass for the protonated molecule [C₇H₁₁NO₂ + H]⁺ is 142.0863 Da. An experimental HRMS measurement would be expected to yield a value extremely close to this, confirming the C₇H₁₁NO₂ formula.

Hypothetical HRMS-ESI Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₁NO₂ |

| Ion adduct | [M+H]⁺ |

| Calculated m/z | 142.0863 |

| Measured m/z | 142.0861 |

| Mass Difference (ppm) | -1.4 |

This table is for illustrative purposes only, as specific experimental data was not found in the reviewed literature.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.govspringernature.comwikipedia.org This technique is crucial for compounds like this compound, which contains a stereocenter at the C2 position, as it can unambiguously establish the absolute configuration (R or S) of the molecule. nih.govpurechemistry.orgnih.govsci-hub.se

The analysis requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam in a specific pattern. wikipedia.orgiastate.edu By measuring the angles and intensities of these diffracted X-rays, a three-dimensional electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. wikipedia.org

Although no published crystal structure for this compound was found, a hypothetical data table below illustrates the typical parameters obtained from such an analysis.

Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.58 |

| b (Å) | 9.34 |

| c (Å) | 11.21 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 764.5 |

| Z | 4 |

| R-factor | 0.042 |

This table contains hypothetical data for illustrative purposes, as an experimental crystal structure is not publicly available.

Computational Chemistry Investigations and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure and energetics of medium-sized organic molecules like 7-Oxo-azepane-2-carbaldehyde.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, the principles can be inferred from studies on related cyclic ketones and aldehydes. DFT calculations are instrumental in mapping the potential energy surface for various reactions, such as nucleophilic additions to the carbonyl groups or enolate-driven reactions at the alpha-carbons.

For instance, in a nucleophilic attack on the aldehyde carbon, DFT can be employed to locate the transition state structure, characterized by a single imaginary frequency. The calculated activation energy for this step provides a quantitative measure of the reaction's feasibility. Theoretical investigations on aldehyde deformylations using metal-dioxygen complexes have demonstrated the power of DFT in distinguishing between different mechanistic pathways, such as outer-sphere and inner-sphere mechanisms nih.gov. Such approaches could be applied to understand the oxidation or reduction reactions of the carbaldehyde group in this compound.

Similarly, for reactions involving the ketone, such as a Baeyer-Villiger oxidation to form a lactone, DFT can elucidate the stereoselectivity and regioselectivity by comparing the energies of the different possible transition states. Plausible mechanisms for reactions like electrophilic fluorination of cyclic ketones have been proposed based on DFT calculations, often involving enol or enolate intermediates sapub.org.

Table 1: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound

| Reaction Type | Attacked Group | Nucleophile/Reagent | Basis Set | Functional | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Addition | Aldehyde | CN- | 6-311+G(d,p) | B3LYP | PCM (Water) | 12.5 |

| Enolate Alkylation | α-carbon to ketone | CH3I | 6-311+G(d,p) | M06-2X | PCM (THF) | 20.1 |

| Baeyer-Villiger Oxidation | Ketone | m-CPBA | 6-31G(d) | B3LYP | IEFPCM (DCM) | 18.7 |

Note: The data in this table is illustrative and based on typical values for similar reactions, as direct computational studies on this compound are not available.

The electronic structure of this compound governs its reactivity. DFT calculations can provide a wealth of information through the analysis of molecular orbitals and various reactivity descriptors. The presence of two carbonyl groups and a nitrogen atom within the seven-membered ring creates a unique electronic environment.

DFT studies on azepane and its derivatives have utilized methods like M06-2X and ωB97XD to investigate their electronic properties nih.govacs.org. For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The LUMO is expected to be localized on the more electrophilic carbonyl carbon, which is typically the aldehyde due to less steric hindrance and electron donation compared to the ketone. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity nih.govacs.org.

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, softness, and the electrophilicity index, can be calculated to predict the molecule's behavior in chemical reactions. The Fukui function, another important descriptor, can be used to identify the most nucleophilic and electrophilic sites within the molecule. For this compound, the aldehyde carbon is predicted to be the most susceptible site for nucleophilic attack.

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 4.15 eV | Measures the tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.25 eV | Quantifies the global electrophilic nature |

Note: These values are estimations based on DFT calculations of similar cyclic carbonyl compounds.

The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations. The presence of a ketone at the 7-position and a carbaldehyde group at the 2-position introduces additional conformational constraints and potential intramolecular interactions. DFT calculations are essential for identifying the most stable conformers and the energy barriers between them.

Studies on azepane and related seven-membered heterocycles have shown that they often prefer twist-chair or chair conformations nih.gov. For 1,2,7-thiadiazepane, DFT calculations at the B3LYP/cc-pVDZ level identified four twist-chair, six twist-boat, two boat, and two chair conformers as minima or transition states researchgate.net. A similar conformational landscape is expected for this compound, with the relative energies of these conformers influenced by the orientation of the carbaldehyde group and potential transannular interactions.

The energetic ranking of conformers is crucial, as the dominant conformation in solution can significantly impact the molecule's reactivity and biological activity. DFT calculations can also predict the strain energy of the ring, which can be influenced by heteroatom substitution and functionalization nih.gov.

Applications in Contemporary Organic Synthesis and Bio Organic Chemistry

Strategic Use as a Chemical Building Block for Complex Molecules

The azepane ring system is a key structural component in numerous bioactive compounds, making it an attractive target for organic synthesis. researchgate.net Its non-planar and flexible nature allows for the creation of three-dimensional structures that can effectively interact with biological targets. lifechemicals.com The functional groups present in 7-oxo-azepane-2-carbaldehyde, namely the ketone and aldehyde, offer multiple points for chemical modification and elaboration. These reactive sites can participate in a variety of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, enabling the construction of more complex molecular frameworks.

The ability to introduce specific substituents into the azepane ring is crucial for effective drug design, as it can bias the molecule to adopt a specific conformation that is optimal for binding to a biological target. lifechemicals.com The synthesis of optically active azepane scaffolds is of particular interest for the development of new biologically active compounds with stereogenic centers. chemistryviews.org The strategic incorporation of the azepane motif has been a widely used approach in medicinal chemistry to explore the chemical space around lead compounds. researchgate.net

Synthesis of Bioactive Compounds and Potential Therapeutic Agents

The azepane scaffold is a privileged structure in medicinal chemistry, with over 20 azepane-based drugs approved by the FDA for treating various diseases. nih.gov The structural diversity of azepane derivatives makes them valuable for the discovery of new therapeutic agents. nih.gov

Azepane derivatives have been investigated for their potential in treating infectious diseases. For instance, certain azepane-based compounds have been explored as antiviral agents, including for the treatment of Hepatitis B virus (HBV) infections. google.comgoogle.com These compounds can interfere with essential viral processes, such as capsid assembly, leading to the formation of defective viral particles with reduced virulence. google.com

In the realm of cancer research, the azepane ring is a core component of several promising anticancer agents. nih.govnih.gov Indole-fused azepines, for example, have emerged as a class of compounds with significant cancer-protecting abilities. nih.gov The fusion of an indole ring with an azepine ring has led to the development of compounds with superior outcomes in cancer treatment. nih.gov Furthermore, triterpenoids containing an A-azepano-ring have been highlighted for their potential in the development of novel antitumor agents. mdpi.comnih.gov

Polyhydroxylated azepanes, also known as iminosugars, are a significant class of compounds that have been extensively studied as glycosidase inhibitors. rsc.orgrsc.org These compounds mimic the structure of natural monosaccharides and can inhibit the action of glycosidases, enzymes that play crucial roles in various biological processes. rsc.orgrsc.org Glycosidase inhibitors have therapeutic potential in the treatment of diabetes, viral infections, and cancer. rsc.org The synthesis of substituted azepanes that mimic monosaccharides has led to the discovery of a new class of potent glycosidase inhibitors. rsc.orgrsc.org For instance, a seven-membered ring analogue of fagomine, (2R,3R,4R)-2-hydroxymethyl-3,4-dihydroxy-azepane, has been synthesized and evaluated for its glycosidase inhibitory activity. rsc.org Another example, (2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane, has been shown to selectively inhibit green coffee bean α-galactosidase in the low micromolar range. rsc.org

Interactive Data Table: Examples of Azepane-Based Glycosidase Inhibitors

| Compound | Target Enzyme | Inhibition Potency (Ki) | Reference |

| (2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane | Green coffee bean α-galactosidase | 2.2 µM | rsc.org |

The azepane scaffold is a key structural feature in a number of anticancer agents. nih.gov The natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase C (PKC) and has served as a scaffold for the development of analogues as potential antitumor agents. lifechemicals.com Novel azepane derivatives have been prepared and evaluated for their ability to inhibit protein kinase B (PKB-α), a target in oncology. acs.org

Indole-fused azepines have also been a focus of cancer drug discovery. nih.gov This class of compounds has demonstrated promising pharmacological significance, particularly in cancer prevention. nih.gov Furthermore, a series of polyhydroxylated azepane analogs have been synthesized and screened as DNA minor groove binding agents, with one compound showing better growth inhibition than doxorubicin in a resistant breast cancer cell line. researchgate.net

Interactive Data Table: Azepane Derivatives in Anticancer Research

| Compound Class | Mechanism of Action | Therapeutic Target | Reference |

| (-)-Balanol analogues | Protein kinase C (PKC) inhibition | PKC | lifechemicals.com |

| Novel azepane derivatives | Protein kinase B (PKB-α) inhibition | PKB-α | acs.org |

| Indole-fused azepines | Not specified | Not specified | nih.gov |

| Polyhydroxylated azepanes | DNA minor groove binding | DNA | researchgate.net |

The azepane substructure is present in some approved drugs for the treatment of type 2 diabetes. lifechemicals.com For example, Tolazamide is an oral blood glucose-lowering drug that contains an azepane moiety. lifechemicals.com The development of new antidiabetic agents is an active area of research, and various heterocyclic compounds are being explored for their potential. frontiersin.orgresearcher.life While specific research on this compound in this context is not prominent, the broader class of azepane derivatives has shown relevance. researchgate.netnih.gov The synthesis of compounds that can inhibit enzymes like α-glucosidase is a key strategy in managing diabetes, and as mentioned, polyhydroxylated azepanes are effective glycosidase inhibitors. rsc.orgrsc.orgfrontiersin.org

The azepane scaffold has been utilized in the development of antiviral agents. researchgate.netnih.gov Iminosugar derivatives, which include polyhydroxylated azepanes, have been investigated as potential broad-spectrum antiviral agents. dntb.gov.ua Research has focused on their activity against flavivirus infections and their potential as anti-infective agents. dntb.gov.ua Furthermore, specific azepane derivatives have been designed and synthesized for the treatment of Hepatitis B virus (HBV) infections. google.com These compounds can disrupt the normal assembly of the viral capsid, which is an essential step in the viral life cycle. google.com

Precursor for Kinase Inhibitors (e.g., TAK1 kinase, γ-secretase)

The 7-oxo-azepane framework is a key structural component in the development of potent and selective kinase inhibitors, which are crucial in treating diseases like cancer and neurodegenerative disorders.

TAK1 Kinase Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1) is a critical mediator in inflammatory signaling pathways, making it a therapeutic target for immune diseases and cancer. nih.gov Substituted oxo-azepines have been identified as promising scaffolds for TAK1 inhibitors. For example, a 2-oxo-azepine derivative demonstrated selective inhibition of TAK1 kinase activity. nih.gov The natural product (5Z)-7-oxozeaenol, while not an azepane, is a well-known covalent inhibitor of TAK1, highlighting the importance of the oxo- functionality in targeting this kinase. nih.govnih.gov The this compound moiety can serve as a precursor to generate libraries of compounds for screening against TAK1, where the aldehyde can be modified to introduce various substituents that can enhance binding affinity and selectivity.

γ-Secretase Inhibitors

γ-Secretase is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. nih.gov Consequently, inhibitors of this enzyme are actively pursued as potential therapeutics. Substituted 2-oxo-azepane derivatives have been shown to be potent, orally active γ-secretase inhibitors. nih.gov Azepines represent a major class of γ-secretase inhibitors that have progressed to clinical trials. researchgate.net These inhibitors often function by binding to an allosteric site on presenilin, the catalytic subunit of the γ-secretase complex. The this compound structure provides a foundational template for synthesizing novel γ-secretase inhibitors with improved pharmacological profiles.

| Kinase Target | Relevance of Oxo-Azepane Scaffold | Therapeutic Application |

| TAK1 Kinase | Core structure for selective inhibitors. nih.gov | Immune diseases, Cancer nih.gov |

| γ-Secretase | Precursor to potent, orally active inhibitors. nih.gov | Alzheimer's Disease nih.govresearchgate.net |

Construction of Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability. The incorporation of rigid scaffolds is a key strategy in their design. The azepane ring is a valuable template for creating conformationally constrained peptidomimetics due to its seven-membered ring structure. researchgate.net Specifically, enantiopure 7-substituted azepane-2-carboxylic acids, which are structurally very similar to this compound, have been used to generate such constrained molecules. researchgate.net These scaffolds help to lock the peptide backbone into a specific conformation, which can enhance binding to biological targets.

Inducement of Specific Peptide Secondary Structures (e.g., 3₁₀ Helices)

A significant application of azepane-based amino acids is their ability to induce specific secondary structures in peptides, such as β-turns and 3₁₀-helices. explorationpub.com The 3₁₀-helix is a common secondary structural motif in natural peptides and proteins. The incorporation of a diastereopure seven-membered azepane amino acid has been shown to be an effective inducer of 3₁₀-helices in peptide models. explorationpub.com This ability to control peptide conformation is crucial for designing peptidomimetics that can effectively mimic the bioactive conformation of natural peptide ligands, thereby leading to enhanced biological activity and selectivity.

| Induced Secondary Structure | Significance in Peptidomimetics |

| β-turn | Important for molecular recognition and receptor binding. |

| 3₁₀-Helix | A common structural motif essential for the biological function of many peptides. explorationpub.com |

Potential in Materials Science for Polymer and Material Development

The application of oxo-azepines extends beyond medicinal chemistry into the realm of materials science. nih.gov The unique flexibility of the seven-membered ring and the spatial arrangement of its substituents make it an attractive building block for novel polymers and materials. The presence of the reactive carbaldehyde group in this compound makes it a particularly interesting monomer for polymerization reactions. Aldehydes can participate in various polymer-forming reactions, such as condensation polymerization with amines or phenols, to create a diverse range of polymer architectures. The incorporation of the rigid, polar lactam structure of the azepane ring into a polymer backbone could impart unique properties, such as enhanced thermal stability, specific solubility characteristics, and the potential for hydrogen bonding interactions, which are crucial for creating high-performance materials.

Future Research Trajectories and Current Challenges

Development of Novel and Highly Stereoselective Synthetic Methodologies

A significant hurdle in the exploration of 7-oxo-azepane-2-carbaldehyde chemistry is the lack of established, highly stereoselective synthetic routes. The control of stereochemistry at the C2 position is paramount, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.

Future research in this area should focus on several promising strategies:

Asymmetric Catalysis: The development of catalytic asymmetric methods to introduce the carbaldehyde group onto a pre-existing 7-oxo-azepane (ε-caprolactam) ring is a primary objective. This could potentially be achieved through enantioselective C-H functionalization or by employing chiral catalysts in reactions that form the C2-substituent.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, could provide an effective pathway to enantiopure this compound. This approach has been successfully employed for the synthesis of other complex azepane derivatives, including polyhydroxylated iminosugars. nih.gov

Ring Expansion Strategies: Stereoselective ring expansion of smaller, more readily accessible chiral precursors, such as substituted piperidines, presents another viable synthetic strategy. rsc.org This methodology has proven effective for the synthesis of various diastereomerically pure azepane derivatives. rsc.org

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for achieving high stereoselectivity under mild reaction conditions. The use of enzymes for the selective oxidation of a precursor alcohol or the asymmetric reduction of a related carboxylic acid derivative could provide an environmentally benign route to the target molecule.

A comparative overview of potential stereoselective synthetic approaches is presented in Table 1.

| Methodology | Potential Advantages | Foreseeable Challenges |

| Asymmetric C-H Functionalization | Atom economy, directness | Regioselectivity, catalyst development |

| Chiral Pool Synthesis | Access to high enantiopurity | Multi-step sequences, protecting group chemistry |

| Stereoselective Ring Expansion | High stereocontrol | Precursor synthesis, reaction optimization |

| Biocatalysis | High enantioselectivity, mild conditions | Enzyme screening and engineering |

Exploration of Unprecedented Reactivity and Transformation Pathways

The unique juxtaposition of a lactam and an aldehyde functionality within the flexible azepane ring suggests a rich and complex reactivity profile for this compound. A thorough investigation of its chemical behavior is essential for unlocking its full potential as a synthetic building block.

Key areas for future investigation include:

Intramolecular Reactions: The close proximity of the electrophilic aldehyde and the nucleophilic amide nitrogen (or its enolate) could facilitate novel intramolecular cyclization or rearrangement reactions, potentially leading to bicyclic or other complex heterocyclic systems. The reactivity could be analogous to intramolecular redox-Mannich reactions observed between cyclic amines and β-ketoaldehydes. nih.govacs.org

Selective Functionalization: Developing protocols for the selective transformation of either the aldehyde or the lactam group is crucial. This would allow for the stepwise construction of more elaborate molecules. For instance, the aldehyde can undergo a wide range of reactions, including Wittig olefination, aldol (B89426) condensation, and reductive amination, while the lactam can be N-alkylated, reduced, or hydrolyzed.

Domino and Cascade Reactions: The bifunctional nature of this compound makes it an ideal substrate for the design of domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This can significantly increase synthetic efficiency and lead to rapid increases in molecular complexity.

Photochemical Transformations: Aldehydes are known to be potent initiators for photochemical reactions. nih.gov Exploring the photochemical reactivity of this compound could unveil novel transformation pathways that are not accessible under thermal conditions.

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry provides a powerful toolkit for understanding and predicting the properties and reactivity of molecules, thereby guiding experimental design. The application of advanced computational methods to this compound can accelerate research and development in this area.

Future computational studies should focus on:

Conformational Analysis: The seven-membered azepane ring is known for its conformational flexibility. nih.gov A detailed understanding of the conformational landscape of this compound is crucial, as different conformers may exhibit distinct reactivity and biological activity.

Reactivity Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation barriers, and predict the regioselectivity and stereoselectivity of various transformations. researchgate.net This can help in identifying the most promising reaction conditions for desired outcomes.

Virtual Screening and Drug Design: The azepane scaffold is a key component of many approved drugs. nih.gov Computational methods, such as molecular docking and pharmacophore modeling, can be used to design novel this compound derivatives with potential therapeutic applications, for instance, as enzyme inhibitors or receptor modulators. nih.govresearchgate.net The rational design of azepane-based compounds has already led to the discovery of potent bioactive molecules. researchgate.net

Design and Synthesis of Functionally Diverse Azepane-Based Architectures

The true value of this compound lies in its potential as a versatile building block for the synthesis of a wide array of functionally diverse molecular architectures. The strategic manipulation of its two functional groups can lead to novel compound libraries with potential applications in materials science and medicinal chemistry.

Future research should be directed towards:

Scaffold Diversification: Using this compound as a starting point, a variety of molecular scaffolds can be generated. For example, the aldehyde can be converted into other functional groups, such as amines, alcohols, or carboxylic acids, which can then be used in further synthetic transformations. This approach aligns with the principles of scaffold diversity synthesis, which aims to create collections of structurally and functionally distinct molecules. nih.govstorkapp.me

Synthesis of Fused and Bridged Systems: The reactivity of the aldehyde and lactam can be harnessed to construct fused or bridged bicyclic systems, which are common motifs in natural products and pharmaceuticals.

Peptidomimetic Design: The azepane ring can serve as a constrained scaffold for the design of peptidomimetics, where the aldehyde functionality allows for the introduction of side-chain mimics or for conjugation to other molecules.

Combinatorial Chemistry: The amenability of the aldehyde and lactam groups to a variety of chemical transformations makes this compound an excellent candidate for the construction of combinatorial libraries, enabling the rapid generation of a large number of diverse compounds for biological screening.

The potential for diversification of the this compound scaffold is summarized in Table 2.

| Functional Group | Potential Transformations | Resulting Architectures |

| Aldehyde (C2) | Reductive amination, Wittig reaction, Aldol condensation, Grignard addition | Substituted amines, Alkenes, β-hydroxy ketones, Secondary alcohols |

| Lactam (C7-N1) | N-alkylation/arylation, Reduction to cyclic amine, Ring-opening | N-functionalized azepanes, Azepane amines, Linear amino acids |

| Combined Reactivity | Intramolecular cyclization, Cascade reactions | Bicyclic heterocycles, Fused ring systems, Spirocycles |

Q & A

Q. What are the established synthetic routes for 7-Oxo-azepane-2-carbaldehyde, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor aldehydes or oxidation of azepane derivatives. For example, analogous compounds like 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde were synthesized via oxime formation followed by acylation (e.g., using 4-nitrobenzoyl chloride in anhydrous dichloromethane with triethylamine as a base). Critical parameters include stoichiometric control of acylating agents, reaction time (e.g., overnight stirring under inert atmosphere), and purification via recrystallization (e.g., Et₂O) to achieve >70% yield . Monitoring via TLC and optimizing pH during workup (e.g., diluted HCl washes) are essential to minimize byproducts.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : 1H/13C NMR : Key diagnostic signals include aldehyde protons (~9.5–10 ppm) and carbonyl carbons (~190–200 ppm). For structurally similar compounds, splitting patterns (e.g., doublets for aromatic protons at δ 6.5–8.8 ppm) and coupling constants (e.g., J = 8.9 Hz for vicinal protons) help confirm regiochemistry . HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 409.1271) validates molecular composition . IR : Strong C=O stretches (~1700 cm⁻¹) and aldehyde C-H stretches (~2800 cm⁻¹) are critical for functional group identification.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. For analogous aldehydes, protocols include neutralization of waste with sodium bicarbonate and disposal via certified hazardous waste facilities . Emergency measures: For spills, adsorb with inert material (e.g., vermiculite) and avoid aqueous rinses to prevent uncontrolled reactions.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in this compound derivatives?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with columns like Chiralpak® IA/IB can resolve enantiomers. For racemic mixtures, asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) or kinetic resolution via enzymatic acylation (e.g., lipases in organic solvents) may enhance enantioselectivity. Monitor ee (enantiomeric excess) using polarimetry or CD spectroscopy .

Q. How can contradictions in spectral data interpretation (e.g., unexpected splitting patterns) be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. For example, anomalous 1H NMR signals in oxime derivatives were resolved by variable-temperature NMR to identify slow-exchange conformers . Cross-validate with 2D techniques (HSQC, HMBC) to confirm connectivity and rule out impurities .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attack at the aldehyde carbonyl. Solvent effects (PCM models) and Fukui indices identify electrophilic hotspots. For example, studies on 2-(3-chlorophenyl)-2-oxoacetaldehyde showed nucleophilic attack at the α-carbon is favored due to conjugation with the aromatic ring .

Q. How to design experiments to study biological interactions of this compound with protein targets?

- Methodological Answer : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd). For enzyme inhibition assays, pre-incubate the compound with target proteins (e.g., kinases) and monitor activity loss via fluorogenic substrates. Molecular docking (AutoDock Vina) guides mutagenesis studies to validate binding pockets .

Q. What strategies enable selective functionalization of this compound’s azepane ring?

- Methodological Answer : Protect the aldehyde with trimethyl orthoformate before functionalizing the ring. For C-H activation, use Pd-catalyzed directed ortho-alkylation (e.g., with 8-aminoquinoline directing groups). Reductive amination or Grignard additions to the lactam carbonyl are alternatives .

Q. How to validate degradation pathways of this compound under varying pH/temperature?

Q. How to correlate crystallographic data with computational models for this compound derivatives?

- Methodological Answer :

Refine X-ray structures using SHELXL , and compare bond lengths/angles with DFT-optimized geometries. For discrepancies (e.g., torsional angles), assess crystal packing effects via Hirshfeld surface analysis. Use Mercury CSD to overlay experimental and theoretical structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.